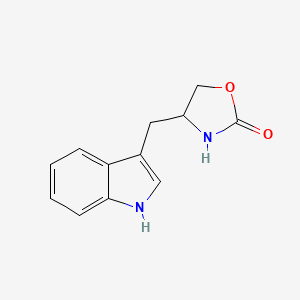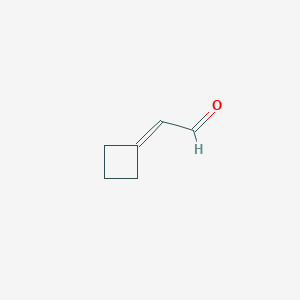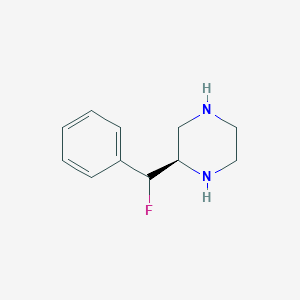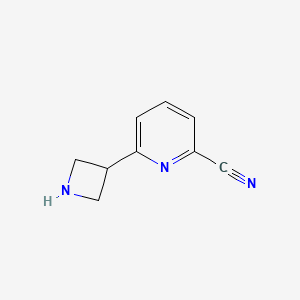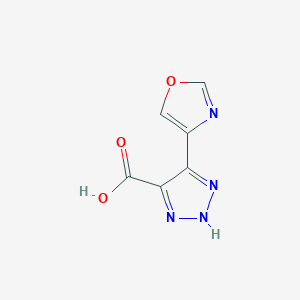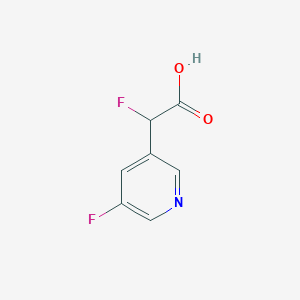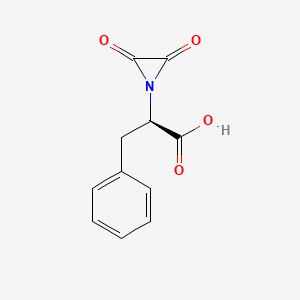
(R)-2-(2,3-Dioxoaziridin-1-yl)-3-phenylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(2,3-Dioxoaziridin-1-yl)-3-phenylpropanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features an aziridine ring, which is a three-membered nitrogen-containing ring, and a phenylpropanoic acid moiety. The presence of the aziridine ring makes this compound highly reactive and useful in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2,3-Dioxoaziridin-1-yl)-3-phenylpropanoic acid typically involves the formation of the aziridine ring followed by the introduction of the phenylpropanoic acid moiety. One common method involves the reaction of an appropriate precursor with a nitrogen source under controlled conditions to form the aziridine ring. This is followed by the addition of the phenylpropanoic acid group through a series of chemical reactions that may include esterification, hydrolysis, and other functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as crystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
®-2-(2,3-Dioxoaziridin-1-yl)-3-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form more complex nitrogen-containing compounds.
Reduction: Reduction reactions can open the aziridine ring, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aziridine ring is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce primary or secondary amines.
科学研究应用
®-2-(2,3-Dioxoaziridin-1-yl)-3-phenylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Industry: The compound can be used in the production of polymers, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of ®-2-(2,3-Dioxoaziridin-1-yl)-3-phenylpropanoic acid involves its highly reactive aziridine ring. This ring can interact with various molecular targets, including enzymes and proteins, by forming covalent bonds. These interactions can inhibit enzyme activity or alter protein function, leading to various biological effects. The specific pathways involved depend on the target molecules and the context in which the compound is used.
相似化合物的比较
Similar Compounds
Aziridine derivatives: Compounds with similar aziridine rings, such as aziridine-2-carboxylic acid, share reactivity but differ in their specific functional groups and applications.
Phenylpropanoic acid derivatives: Compounds like 3-phenylpropanoic acid have similar structural features but lack the aziridine ring, resulting in different reactivity and uses.
Uniqueness
®-2-(2,3-Dioxoaziridin-1-yl)-3-phenylpropanoic acid is unique due to the combination of the aziridine ring and the phenylpropanoic acid moiety. This combination provides a distinct set of chemical properties and reactivity, making it valuable in various research and industrial applications.
属性
分子式 |
C11H9NO4 |
|---|---|
分子量 |
219.19 g/mol |
IUPAC 名称 |
(2R)-2-(2,3-dioxoaziridin-1-yl)-3-phenylpropanoic acid |
InChI |
InChI=1S/C11H9NO4/c13-9-10(14)12(9)8(11(15)16)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,15,16)/t8-/m1/s1 |
InChI 键 |
RJJFJQFFZYVUDM-MRVPVSSYSA-N |
手性 SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)O)N2C(=O)C2=O |
规范 SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


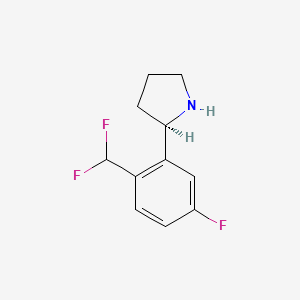
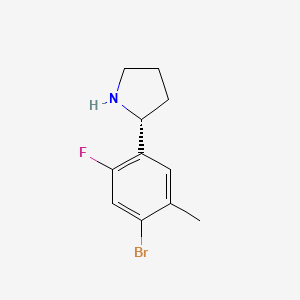
![Tert-butyl 1-cyano-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13324708.png)
![(3AR,7aS)-1-methyloctahydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B13324710.png)

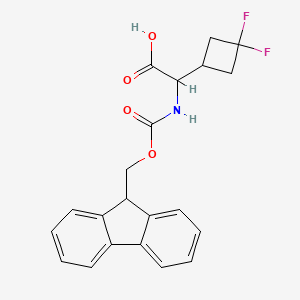
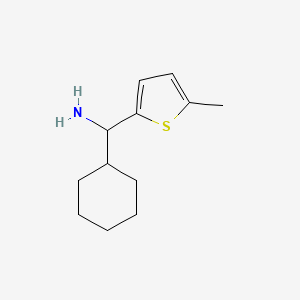
![11-Methyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B13324717.png)
